1-(2-Ethoxy-4-nitrophenyl)pyrrolidine: Structural Dynamics, Synthesis, and Application as a Push-Pull Synthon
1-(2-Ethoxy-4-nitrophenyl)pyrrolidine: Structural Dynamics, Synthesis, and Application as a Push-Pull Synthon
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound CAS Registry Number: 68052-19-7
Executive Summary
In modern synthetic chemistry and materials science, the strategic design of highly polarized aromatic systems is critical for developing advanced optoelectronic materials and complex pharmaceutical active ingredients (APIs). 1-(2-Ethoxy-4-nitrophenyl)pyrrolidine (CAS 68052-19-7) serves as a quintessential "push-pull" synthon[1]. By combining the strong electron-donating properties of a pyrrolidine ring with the potent electron-withdrawing nature of a para-nitro group, this molecule exhibits unique electronic behavior.
As a Senior Application Scientist, I have structured this technical guide to move beyond basic chemical descriptors. Here, we will dissect the structure-property relationships of this compound, outline a self-validating protocol for its synthesis via Nucleophilic Aromatic Substitution (SNAr), and explore its downstream utility in drug development and non-linear optics (NLO).
Chemical Structure & Electronic Properties
The molecular architecture of 1-(2-Ethoxy-4-nitrophenyl)pyrrolidine is defined by a central benzene ring functionalized with three distinct groups:
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Pyrrolidine Ring (Position 1): A cyclic tertiary amine acting as a potent electron donor (+M effect).
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Ethoxy Group (Position 2): An oxygen-linked aliphatic chain providing additional electron density and steric tuning.
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Nitro Group (Position 4): A powerful electron acceptor (-M and -I effects).
The Push-Pull Mechanism and ICT
The juxtaposition of the pyrrolidine donor and the nitro acceptor across the conjugated aromatic system creates a highly polarized electronic state. This "push-pull" configuration facilitates an Intramolecular Charge Transfer (ICT) from the amine nitrogen to the nitro oxygen atoms[2].
Causality in Physical Behavior: The ICT significantly lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. Consequently, the compound exhibits a bathochromic (red) shift in its absorption spectrum, typically presenting as a vibrant yellow or orange solid. This lowered energy gap is exactly what makes such nitroaniline derivatives highly sought after for Non-Linear Optical (NLO) applications and as solvatochromic probes[2].
Physical and Thermochemical Data
Understanding the physical parameters of 1-(2-Ethoxy-4-nitrophenyl)pyrrolidine is essential for safe handling, solvent selection, and reaction scaling[3].
| Property | Value | Scientific Implication |
| Chemical Formula | C12H16N2O3 | Defines stoichiometry for downstream coupling. |
| Molecular Weight | 236.27 g/mol | Standardized mass for molarity calculations. |
| Boiling Point | 401.9 °C at 760 mmHg | Indicates high thermal stability; requires high-vacuum distillation if purification by heating is attempted. |
| Flash Point | 196.9 °C | Low flammability risk under standard benchtop conditions. |
| Hydrogen Bond Donors | 0 | The tertiary amine and nitro group cannot donate H-bonds, increasing lipophilicity. |
| Hydrogen Bond Acceptors | 4 | Highly interactive with protic solvents (e.g., ethanol, water). |
Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)
The most efficient and regioselective method to synthesize 1-(2-Ethoxy-4-nitrophenyl)pyrrolidine is via an SNAr reaction[4].
Reaction Workflow
Caption: SNAr Reaction Workflow for 1-(2-Ethoxy-4-nitrophenyl)pyrrolidine Synthesis.
Step-by-Step Protocol & Mechanistic Causality
Reagent Stoichiometry:
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1-Fluoro-2-ethoxy-4-nitrobenzene: 1.0 eq (Electrophile)
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Pyrrolidine: 1.2 eq (Nucleophile)
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K2CO3: 1.5 eq (Acid Scavenger)
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Anhydrous DMF: 0.5 M (Solvent)
Procedure:
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Solvent Selection & Initiation: Dissolve 1-fluoro-2-ethoxy-4-nitrobenzene in anhydrous DMF.
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Causality: DMF is a polar aprotic solvent. It selectively solvates the potassium cations from the base, leaving the pyrrolidine unencumbered and highly nucleophilic. Furthermore, it stabilizes the anionic Meisenheimer intermediate formed during the reaction[4].
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Base Addition: Add finely powdered K2CO3 to the stirring solution.
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Causality: As pyrrolidine attacks the electrophilic carbon, hydrofluoric acid (HF) is generated upon aromatization. If unneutralized, HF will protonate the remaining pyrrolidine (pKa ~11.3), rendering it non-nucleophilic and stalling the reaction. K2CO3 acts as an essential acid scavenger.
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Nucleophilic Attack: Add pyrrolidine dropwise at 0 °C to control the initial exotherm, then heat the mixture to 80 °C for 4-6 hours.
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Causality: The strongly electron-withdrawing para-nitro group activates the ipso-fluorine position, lowering the activation energy required to form the transition state.
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Workup & Isolation: Quench with ice water. Extract with Ethyl Acetate (3x). Wash the organic layer extensively with brine to remove residual DMF. Dry over Na2SO4, concentrate in vacuo, and recrystallize from hot ethanol.
Downstream Applications: Reduction and Functionalization
While 1-(2-Ethoxy-4-nitrophenyl)pyrrolidine is valuable in materials science, its primary utility in drug development lies in its reduction to 1-(2-Ethoxy-4-aminophenyl)pyrrolidine . Converting the nitro group to a primary amine flips the electronic nature of the ring, creating an electron-rich scaffold primed for heterocycle synthesis (e.g., benzimidazoles or quinoxalines).
Application Pathway
Caption: Downstream Functionalization and Application Pathways.
Protocol: Catalytic Nitro Reduction (Self-Validating System)
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Preparation: Dissolve the nitro compound in absolute ethanol.
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Catalyst Loading: Carefully add 10 wt% Palladium on Carbon (Pd/C) under an inert argon atmosphere.
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Causality: Dry Pd/C is highly pyrophoric. Introducing it under argon and wetting it immediately with solvent prevents the ignition of ethanol vapors.
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Hydrogenation: Evacuate the vessel and backfill with H2 gas (balloon or Parr shaker at 30 psi). Stir vigorously.
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Self-Validation: The reaction's progress is visually self-validating. The deep yellow/orange color of the starting material will fade to a pale hue as the push-pull ICT system is destroyed by the conversion of the -NO2 group to an -NH2 group.
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Filtration: Filter through a tightly packed pad of Celite.
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Causality: Celite traps the fine, pyrophoric palladium dust that would otherwise pass through standard filter paper, preventing product contamination and post-reaction fire hazards.
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References
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Title: 1-(2-Ethoxy-4-nitrophenyl)pyrrolidine | C12H16N2O3 | CID 106474 Source: PubChem (National Institutes of Health) URL: [Link]
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Title: 68052-19-7_1-(2-ethoxy-4-nitrophenyl)pyrrolidine Physical and Chemical Properties Source: ChemSrc URL: [Link]
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Title: Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor (Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene with pyrrolidine) Source: ResearchGate URL: [Link]
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Title: On the ground and excited state dipole moments of planar vs. twisted nitroaniline analogues Source: Canadian Journal of Chemistry (CDN Science Pub) URL: [Link]
Sources
- 1. 1-(2-Ethoxy-4-nitrophenyl)pyrrolidine | C12H16N2O3 | CID 106474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. 68052-19-7_1-(2-ethoxy-4-nitrophenyl)pyrrolidineCAS号:68052-19-7_1-(2-ethoxy-4-nitrophenyl)pyrrolidine【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 4. researchgate.net [researchgate.net]
